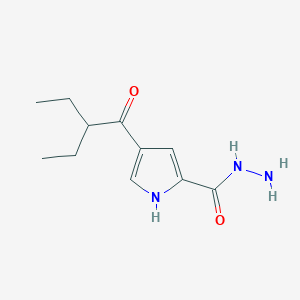

4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide

Descripción

Propiedades

IUPAC Name |

4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-3-7(4-2)10(15)8-5-9(13-6-8)11(16)14-12/h5-7,13H,3-4,12H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUYKHJPBOBCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide typically involves the reaction of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the carboxylic acid to the carbohydrazide derivative. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The hydrazide group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of the pyrrole ring.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Synthesis of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide

The synthesis of this compound typically involves the reaction of pyrrole derivatives with hydrazine and appropriate acylating agents. The process generally includes the following steps:

- Formation of Pyrrole : The initial step involves synthesizing the pyrrole core through cyclization reactions involving suitable precursors.

- Hydrazone Formation : The pyrrole is then reacted with hydrazine to form the corresponding hydrazone.

- Acylation : The hydrazone undergoes acylation with 2-ethylbutanoic acid or its derivatives to yield the target compound.

This synthetic pathway has been optimized in various studies to enhance yield and purity, making it suitable for further biological evaluation.

Anticancer Properties

Recent studies have demonstrated that pyrrole-based compounds exhibit significant anticancer activities. For instance, a related compound was evaluated for its antiproliferative effects on various cancer cell lines, including melanoma and keratinocytes. The findings indicated that certain derivatives showed low cytotoxicity while effectively inhibiting cell proliferation, with IC50 values comparable to established chemotherapeutics like Carboplatin and Temozolomide .

The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the pyrrole ring could enhance selectivity and potency against tumor cells. For example, compounds with substitutions at the β-position exhibited improved biological activity due to better ligand-target interactions .

Antimycobacterial Activity

Another important application of pyrrole derivatives is their potential as antimycobacterial agents. Studies have shown that compounds similar to this compound can inhibit the growth of Mycobacterium tuberculosis, with some derivatives demonstrating MIC values lower than 0.016 μg/mL . This suggests a promising avenue for developing new treatments for tuberculosis, especially given the rising incidence of drug-resistant strains.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of a series of pyrrole derivatives on human melanoma cells (SH-4). Among these, one derivative exhibited an IC50 value of 44.63 µM, indicating potent antiproliferative activity. The mechanism was attributed to apoptosis induction and S-phase cell cycle arrest, highlighting the compound's potential as a lead for further development in cancer therapy .

Case Study 2: Antimycobacterial Screening

In another study focusing on antimycobacterial activity, various synthesized pyrrole derivatives were screened against M. tuberculosis. The results showed that certain compounds had comparable activity to first-line drugs like Isoniazid, suggesting that structural modifications in pyrrole derivatives could lead to effective new treatments for tuberculosis .

Data Tables

| Activity Type | Compound | IC50 (µM) | Target Pathway |

|---|---|---|---|

| Anticancer | This compound | 44.63 | Apoptosis induction |

| Antimycobacterial | Benzylidine pyrrole derivatives | <0.016 | Inhibition of M. tuberculosis |

Mecanismo De Acción

The mechanism of action of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Reactivity

Substituent Effects on Reactivity

- 4-Chloro-N'-(4-chlorobenzylidene)-1H-pyrrole-2-carbohydrazide (CAS: 1254110-95-6): This analog features chloro substituents on both the pyrrole and benzylidene moieties. The electron-withdrawing chlorine atoms enhance electrophilic reactivity, making it more prone to nucleophilic substitution compared to the ethylbutanoyl derivative. Such modifications are critical in tuning redox properties for applications like DNA interaction studies .

- N'-[Quinazolin-4(3H)-ylidene]-1H-pyrrole-2-carbohydrazide: The quinazolin-ylidene group introduces π-conjugation, increasing planarity and enhancing intermolecular interactions. This structural feature is absent in 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide, which instead has a branched aliphatic chain that may reduce crystallinity but improve lipid solubility .

Anticancer Potential

- N'-[Quinazolin-4(3H)-ylidene]-1H-pyrrole-2-carbohydrazide (3.35): Exhibits moderate anticancer activity (IC₅₀ = 8.2 µM against MCF-7 cells) due to intercalation with DNA. The ethylbutanoyl analog’s bulky substituent may hinder intercalation but could enhance membrane permeability .

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides: These derivatives show antimicrobial activity (MIC = 4–16 µg/mL against S. aureus), suggesting that alkyl substituents like ethylbutanoyl might similarly modulate lipophilicity and target binding .

Physicochemical Properties

*Predicted using ChemDraw.

Actividad Biológica

4-(2-Ethylbutanoyl)-1H-pyrrole-2-carbohydrazide is a pyrrole derivative with significant potential in medicinal chemistry due to its unique structural features. This compound has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. Its molecular formula is with a molecular weight of 223.27 g/mol. The compound's structure includes a pyrrole ring substituted with a 2-ethylbutanoyl group and a carbohydrazide functional group, which enhances its biological activity compared to simpler pyrrole derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 1H-pyrrole-2-carboxylate with hydrazine or hydrazide derivatives under reflux conditions in suitable solvents. This synthetic route is crucial for obtaining high yields and purity of the compound, which are essential for subsequent biological evaluations.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted the synthesis and biological evaluation of several pyrrole-based carbohydrazides, demonstrating significant activity against various microbial strains. The presence of the ethylbutanoyl group likely contributes to increased lipophilicity, enhancing membrane permeability and bioavailability .

| Compound | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| This compound | Significant against bacteria and fungi | Interaction with cell membrane components |

| Related Pyrrole Derivatives | Varies; some show comparable activity to standard antimicrobials | Binding to specific microbial targets |

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, the compound has been tested against melanoma cells (SH-4) and keratinocytes (HaCaT), showing promising antiproliferative activity with an IC50 value comparable to established chemotherapeutics like Carboplatin . The mechanism appears to involve apoptosis induction, as evidenced by increased apoptotic cell populations following treatment.

Case Study:

A recent study evaluated the antiproliferative effects of novel pyrrole derivatives on tumor cells. The results indicated that this compound significantly increased apoptosis in SH-4 cells after 48 hours of incubation, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications in the pyrrole ring can significantly influence biological activity. For example, substituents at the β-position (3-position) enhance interaction with target proteins involved in cell signaling pathways, which may explain the observed increases in cytotoxicity and selectivity towards cancer cells .

Q & A

Q. What are the standard synthetic routes for 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide, and how can reaction conditions be optimized?

A common method involves reacting 1H-pyrrole-2-carboxylic acid esters with hydrazine hydrate. For example, 1H-pyrrole-2-carbohydrazide derivatives are synthesized by refluxing ethyl esters with excess hydrazine hydrate at 70°C, yielding ~90% after recrystallization . To introduce the 2-ethylbutanoyl moiety, acylation reactions using activated esters (e.g., acyl chlorides) under anhydrous conditions are typical. Optimization includes varying solvents (DMF, ethanol), temperature (60–80°C), and catalysts (e.g., triethylamine) to improve yields. Monitoring via TLC or HPLC ensures reaction completion.

Q. How is the structural integrity of this compound validated in academic research?

Key techniques include:

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions stabilize crystal packing) and confirms substituent positions .

- IR spectroscopy : Identifies carbonyl (C=O, ~1640–1680 cm⁻¹) and hydrazide (N–H, ~3190 cm⁻¹) stretches .

- NMR : ¹H NMR reveals pyrrole ring protons (δ 6.5–7.5 ppm) and acyl/hydrazide protons (δ 8.0–10.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–180 ppm) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the hydrazide group’s chelation potential .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of its reactivity?

Density Functional Theory (DFT) calculates:

- Electrophilicity : Predicts sites for nucleophilic attack (e.g., acyl carbon) based on Fukui indices .

- Hydrogen-bonding strength : Quantifies interaction energies between hydrazide NH and carbonyl groups, correlating with crystallographic data .

- Solvent effects : COSMO-RS models optimize solvent selection for synthesis or crystallization .

Q. What strategies address contradictions in biological activity data across studies?

- Structural analogs : Compare derivatives (e.g., 4-nitro or 4-amino substitutions) to isolate substituent effects .

- Dose-response curves : Validate IC₅₀ reproducibility across labs using standardized protocols.

- Metabolic stability assays : Assess if discrepancies arise from compound degradation in cell media .

Q. How can reaction mechanisms for acylation be elucidated?

Q. What advanced techniques characterize its supramolecular assembly?

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves π-π stacking and hydrogen-bonding motifs (e.g., R₂²(8) rings in hydrazides) .

- PXRD (Powder X-ray Diffraction) : Differentiates polymorphs arising from solvent evaporation rates .

- Thermogravimetric analysis (TGA) : Measures thermal stability linked to crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.